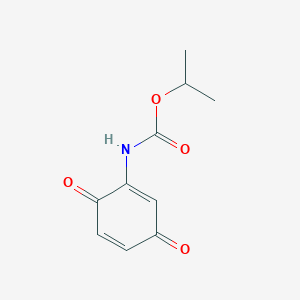
2-Octanone, 6-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octanone, 6-hydroxy- is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the sixth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octanone, 6-hydroxy- can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxy-2-octanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under controlled conditions to yield the desired ketone.
Industrial Production Methods
In an industrial setting, the production of 2-Octanone, 6-hydroxy- may involve the catalytic oxidation of 6-hydroxy-2-octanol using metal catalysts such as palladium or platinum. The reaction is carried out in a reactor under elevated temperatures and pressures to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octanone, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Octanoic acid
Reduction: 6-Hydroxy-2-octanol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
2-Octanone, 6-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Octanone, 6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate enzyme activity, protein function, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxy-2-octanol: Contains an additional hydroxyl group, making it more hydrophilic and reactive in oxidation reactions.
2-Heptanone, 6-hydroxy-: Similar structure but with one less carbon atom, affecting its physical and chemical properties.
Uniqueness
2-Octanone, 6-hydroxy- is unique due to the presence of both a ketone and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
66569-57-1 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
6-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-8(10)6-4-5-7(2)9/h8,10H,3-6H2,1-2H3 |
Clé InChI |
MNQCELSIBNJMDF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


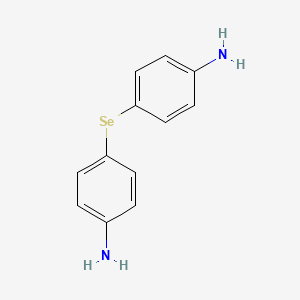
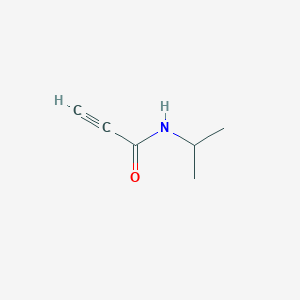
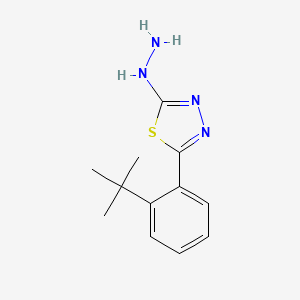
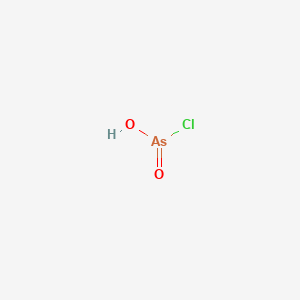

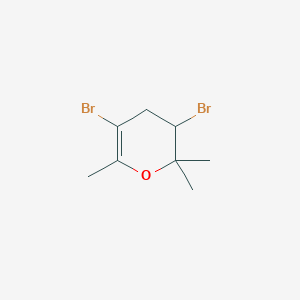
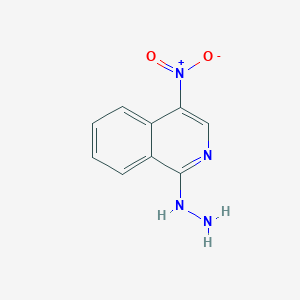
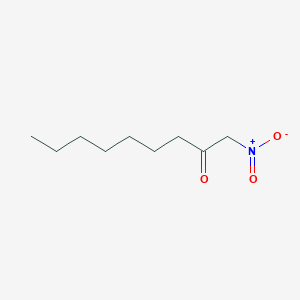
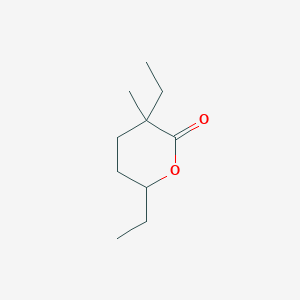
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
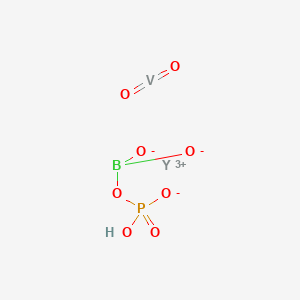
![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
